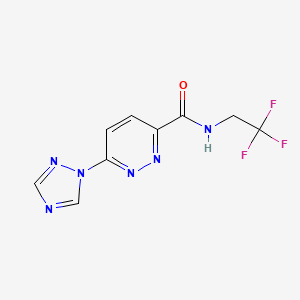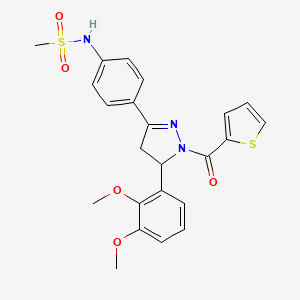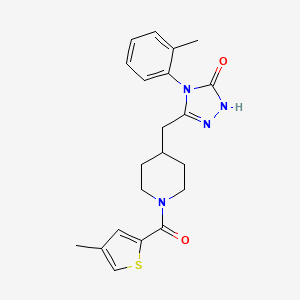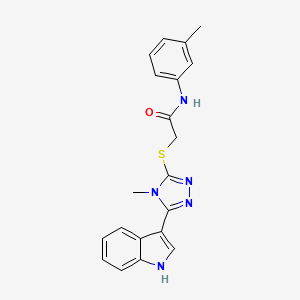
(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(2-Chloro-6-methyl-4-pyrimidyl)-4-isopropyl-2-oxazolidinone, also known as linezolid, is an antibiotic medication used to treat various bacterial infections. It belongs to the class of oxazolidinone antibiotics and is effective against both gram-positive and gram-negative bacteria.
科学的研究の応用
Allosteric and Mutant Specific Inhibitors
Oxazolidinone derivatives, such as those mentioned in the research by Levell et al., have been investigated for their potential as allosteric and mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1). This particular study found that certain stereoisomers of oxazolidinone exhibited significant cellular activity and selectivity, highlighting their potential in targeted cancer therapies (Levell et al., 2017).
Synthesis and Chemical Properties
The chemical synthesis and properties of oxazolidinone derivatives, such as the modification of the Evans auxiliary to include 4-isopropyl-5,5-diphenyloxazolidin-2-one, are also a significant area of research. These studies, like the one conducted by Hintermann and Seebach, focus on the synthesis methods, solubility, and reactivity of these compounds, contributing to the broader understanding of their chemical behavior and potential applications in synthesis (Hintermann & Seebach, 1998).
Antimicrobial Agents
Research on oxazolidinone derivatives, including those mentioned in studies by Zurenko et al. and Gordeev & Yuan, has shown promising antimicrobial properties. These compounds are explored for their efficacy against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents (Zurenko et al., 1996); (Gordeev & Yuan, 2014).
Synthesis of Carboxylic Amides
The synthesis of tertiary carboxylic amides via ring-opening of oxazolidinones with Grignard reagents represents another area of research. This process, as explored by Bensa et al., demonstrates the versatility of oxazolidinone derivatives in organic synthesis, providing pathways for the creation of various amide products (Bensa et al., 2008).
Antimicrobial Evaluation
The comparative antimicrobial activities of various 3-chloro-2-oxazolidinone derivatives have been evaluated in research by Kosugi et al., providing insights into their bactericidal properties and stability. Such studies contribute to the understanding of oxazolidinone derivatives' potential as antimicrobial agents and their chemical stability under different conditions (Kosugi et al., 1976).
特性
IUPAC Name |
(4S)-3-(2-chloro-6-methylpyrimidin-4-yl)-4-propan-2-yl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-6(2)8-5-17-11(16)15(8)9-4-7(3)13-10(12)14-9/h4,6,8H,5H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHPPZCNOWLVCO-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2C(COC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)Cl)N2[C@H](COC2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2808057.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide](/img/structure/B2808058.png)


![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-methylsulfanyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2808061.png)
![Methyl 4-[[5-amino-1-[(2-methylphenyl)methyl]triazole-4-carbonyl]amino]benzoate](/img/structure/B2808063.png)
![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2808064.png)
![(2Z,NZ)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2808065.png)
![4-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline-6-carbonyl]thiomorpholine-3-carbonitrile](/img/structure/B2808066.png)




